3-(4-Fluorophenyl)propane-1,2-diol
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Overview
Description
3-(4-Fluorophenyl)propane-1,2-diol is an organic compound characterized by the presence of a fluorophenyl group attached to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)propane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with a suitable diol precursor under controlled conditions. One common method involves the reduction of 4-fluorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol to yield the desired diol .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)propane-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
3-(4-Fluorophenyl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
61396-73-4 |
---|---|
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
JJYHGJHYAOCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)O)F |
Origin of Product |
United States |
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